molecular formula C12H8AgN2O4-2 B190133 Silver(II) Pyridine-2-carboxylate CAS No. 14783-00-7

Silver(II) Pyridine-2-carboxylate

Cat. No.: B190133
CAS No.: 14783-00-7
M. Wt: 352.07 g/mol
InChI Key: ARXVTYGOLNYKET-UHFFFAOYSA-L
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Description

Mechanism of Action

Target of Action

Silver(II) Pyridine-2-carboxylate primarily targets biological macromolecules and antioxidants . It has the potential to overcome microbial resistance by extensively attacking cellular components .

Mode of Action

This compound interacts with its targets by oxidizing them . The compound is more oxidizing than other silver compounds, which allows it to effectively interact with a variety of biological molecules .

Biochemical Pathways

The compound affects various biochemical pathways by oxidizing a wide variety of polar and nonpolar biological molecules . This includes antioxidants like glutathione, ascorbic acid, and vitamin E, unsaturated lipids like arachidonic and linoleic acids, carbohydrates like β-cyclodextrin, and proteins like cytochrome c .

Pharmacokinetics

The compound is known to be more stable in phosphate buffer than in dmso , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The interaction of this compound with its targets results in various molecular and cellular effects. For instance, it oxidizes glutathione to its disulfide form . It also adds multiple oxygen atoms to unsaturated fatty acids, suggesting a radical mechanism . The compound completely oxidizes the seven hydroxyl groups of β-cyclodextrin to the corresponding carboxylates . Furthermore, its interaction with cytochrome c leads to protein aggregation and fragmentation, and dose-dependent oxidative damage .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound is more stable in phosphate buffer than in DMSO , which suggests that its action, efficacy, and stability could be affected by the surrounding environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver(II) Pyridine-2-carboxylate can be synthesized through the reaction of silver nitrate with pyridine-2-carboxylic acid in the presence of a suitable base. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature and pH conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high purity and yield. This includes controlling the concentration of reactants, temperature, and pH, as well as employing purification techniques such as recrystallization .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

pyridine-2-carboxylate;silver
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO2.Ag/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXVTYGOLNYKET-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8AgN2O4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552021
Record name pyridine-2-carboxylate;silver
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14783-00-7
Record name pyridine-2-carboxylate;silver
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silver(II) Pyridine-2-carboxylate
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Silver(II) Pyridine-2-carboxylate
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Silver(II) Pyridine-2-carboxylate
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Silver(II) Pyridine-2-carboxylate
Reactant of Route 5
Silver(II) Pyridine-2-carboxylate
Reactant of Route 6
Silver(II) Pyridine-2-carboxylate

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